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A Note on the Limited Availability of Data for REGOPAR

Extensive literature searches for a hepatoprotective agent specifically named "REGOPAR"

have yielded very limited and dated information, primarily from studies conducted in the 1980s.

These early studies suggest that REGOPAR is a plant extract with potential liver-regenerating

properties, evaluated in animal models of experimentally induced liver cirrhosis.[1][2] However,

there is a significant lack of recent scientific data, including detailed mechanistic studies,

clinical trials, and quantitative analyses of its efficacy, particularly in combination with other

drugs.

It is also crucial to distinguish "REGOPAR" from "Regorafenib," a multi-kinase inhibitor used in

cancer therapy, including for hepatocellular carcinoma.[3][4][5][6][7][8][9][10][11][12]

Regorafenib is known to have a risk of hepatotoxicity and is not considered a liver-protective

agent in the context of general liver disease.[3][4][8][10]

Due to the scarcity of available data for REGOPAR, it is not currently possible to provide

detailed application notes and protocols as requested for this specific agent. However, to

address the broader interest in the combination of liver-protective drugs, the following sections

provide a framework and examples based on well-researched hepatoprotective agents. This

information is intended to serve as a guide for researchers and drug development

professionals interested in this area of study.
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Exemplar Application Notes: Combining Silymarin
with Other Antioxidants
Introduction
Silymarin, a flavonoid complex extracted from milk thistle, is a well-established

hepatoprotective agent with antioxidant, anti-inflammatory, and antifibrotic properties.[13] Its

primary active component is silybin.[13] Combining Silymarin with other antioxidants, such as

chlorogenic acid and melatonin, may offer synergistic effects in protecting the liver from various

insults. This document outlines experimental protocols and data for evaluating such

combinations in a preclinical model of hepatotoxicity.

Data Presentation: Effects of Silymarin Combinations on
Liver Function and Oxidative Stress Markers
The following table summarizes the quantitative data from a preclinical study evaluating the

protective effects of Silymarin, alone and in combination with chlorogenic acid (CA) and/or

melatonin (ME), against carbon tetrachloride (CCl₄)-induced hepatotoxicity in rats.[14]

Treatment
Group

ALT (U/L) AST (U/L)
TNF-α (pg/mg
protein)

8-OxodG (ng/g
tissue)

Control 45.3 ± 2.1 112.8 ± 5.6 25.1 ± 1.9 1.2 ± 0.1

CCl₄ 289.6 ± 14.5 543.2 ± 27.1 148.7 ± 7.4 8.9 ± 0.4

CCl₄ + Silymarin

(SIL)
135.7 ± 6.8 254.9 ± 12.7 89.3 ± 4.5 4.1 ± 0.2

CCl₄ + SIL + CA 102.4 ± 5.1 198.6 ± 9.9 65.2 ± 3.3 2.9 ± 0.1

CCl₄ + SIL + ME 91.8 ± 4.6 176.3 ± 8.8 54.1 ± 2.7 2.3 ± 0.1

CCl₄ + SIL + CA

+ ME
82.5 ± 4.1 158.7 ± 7.9 48.9 ± 2.4 1.9 ± 0.1

Data are presented as mean ± SEM. Data are adapted from a study by Al-Sayed et al. (2020)

for illustrative purposes.[14]
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Experimental Protocols
3.1. Animal Model of CCl₄-Induced Hepatotoxicity

This protocol describes the induction of liver injury in rats, a common model for evaluating

hepatoprotective agents.[14]

Animals: Male Wistar rats (180-200 g) are used.

Acclimatization: Animals are housed under standard laboratory conditions for at least one

week prior to the experiment.

Induction of Hepatotoxicity: A single intraperitoneal injection of CCl₄ (1 ml/kg body weight,

50% in corn oil) is administered.

Treatment Groups:

Group 1: Control (vehicle only)

Group 2: CCl₄ control

Group 3: CCl₄ + Silymarin (50 mg/kg, p.o.)

Group 4: CCl₄ + Silymarin (50 mg/kg, p.o.) + Chlorogenic Acid (20 mg/kg, p.o.)

Group 5: CCl₄ + Silymarin (50 mg/kg, p.o.) + Melatonin (10 mg/kg, p.o.)

Group 6: CCl₄ + Silymarin (50 mg/kg, p.o.) + Chlorogenic Acid (20 mg/kg, p.o.) +

Melatonin (10 mg/kg, p.o.)

Dosing Regimen: Treatments are administered daily for 14 days. CCl₄ is administered on the

14th day, 2 hours after the final treatment dose.

Sample Collection: 24 hours after CCl₄ administration, animals are euthanized, and blood

and liver tissue are collected for biochemical and histological analysis.

3.2. Biochemical Assays
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Liver Function Tests: Serum levels of alanine aminotransferase (ALT) and aspartate

aminotransferase (AST) are measured using standard enzymatic assay kits.

Oxidative Stress Markers: Liver tissue homogenates are used to measure levels of tumor

necrosis factor-alpha (TNF-α) and 8-oxo-2'-deoxyguanosine (8-OxodG) using commercially

available ELISA kits.

Visualization of Signaling Pathways and Workflows
4.1. Experimental Workflow
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Caption: Experimental workflow for evaluating hepatoprotective agents.
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4.2. Signaling Pathway: Mechanism of Action of Ursodeoxycholic Acid (UDCA)

Ursodeoxycholic acid (UDCA) is another widely used hepatoprotective drug. Its mechanisms of

action are multifaceted and involve the modulation of several signaling pathways.[15][16][17]

[18][19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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